Balapiravir

Description

Balapiravir has been used in trials studying the treatment of Dengue and Hepatitis C, Chronic.

This compound is an orally administered prodrug with activity against the hepatitis C virus (HCV). This compound is a tri-isobutyrate ester prodrug of R1479, a nucleoside analogue inhibitor of HCV RNA-dependent RNA polymerase.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

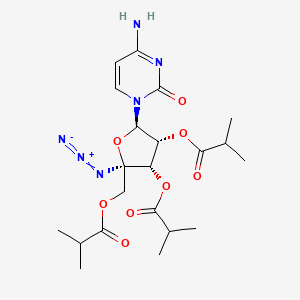

a prodrug of R1479; structure in first source

See also: this compound Hydrochloride (active moiety of).

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O8/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31)/t14-,15+,16-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXWOLCNTHXCLF-DXEZIKHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219098 | |

| Record name | Balapiravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690270-29-2 | |

| Record name | Balapiravir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690270-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Balapiravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Balapiravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALAPIRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOT0LP7I9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Rise and Fall of Balapiravir: A Technical History of an HCV Polymerase Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Balapiravir (RG1626), an orally administered prodrug of the nucleoside analogue 4'-azidocytidine (R1479), was a promising direct-acting antiviral agent developed for the treatment of chronic Hepatitis C Virus (HCV) infection. By targeting the essential viral RNA-dependent RNA polymerase (RdRp), NS5B, this compound demonstrated potent antiviral activity in preclinical studies and early clinical trials, offering hope for improved sustained virologic response (SVR) rates over the then-standard of care, pegylated interferon-alfa-2a and ribavirin. However, its development was ultimately halted in late-stage clinical trials due to an unfavorable risk-benefit profile, primarily driven by significant dose-dependent hematological toxicity. This technical guide provides a comprehensive history of the discovery, mechanism of action, preclinical and clinical development, and the eventual discontinuation of this compound for HCV, presenting key quantitative data, detailed experimental methodologies, and visual workflows to inform the scientific community.

Discovery and Rationale

The discovery of this compound was rooted in the search for potent and specific inhibitors of the HCV NS5B polymerase, an enzyme critical for the replication of the viral RNA genome. The parent nucleoside analogue, 4'-azidocytidine (R1479), was identified as a potent inhibitor of HCV replication in vitro.[1][2] To enhance its oral bioavailability, a tri-isobutyl ester prodrug strategy was employed, leading to the creation of this compound (R1626).[2] This approach was designed to facilitate absorption from the gastrointestinal tract, after which the ester groups would be cleaved by endogenous esterases to release the active compound, R1479, into circulation.[2]

Mechanism of Action

This compound exerts its antiviral effect through a multi-step intracellular process that culminates in the termination of HCV RNA replication.

-

Prodrug Conversion: Following oral administration, this compound is absorbed and rapidly converted to its active nucleoside form, R1479, through the action of cellular esterases.[2][3]

-

Intracellular Phosphorylation: R1479 is subsequently phosphorylated by host cell kinases to its active 5'-triphosphate metabolite, R1479-TP.[3]

-

NS5B Polymerase Inhibition: R1479-TP acts as a competitive inhibitor of the natural nucleotide cytidine triphosphate (CTP) for incorporation into the nascent HCV RNA strand by the NS5B polymerase.[3]

-

Chain Termination: Once incorporated, the 4'-azido group on the ribose sugar of R1479 prevents the formation of the subsequent phosphodiester bond, leading to immediate termination of RNA chain elongation and halting viral replication.[3]

dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Node Definitions this compound [label="this compound (R1626)\n(Oral Prodrug)", fillcolor="#F1F3F4"]; R1479 [label="R1479\n(4'-azidocytidine)", fillcolor="#F1F3F4"]; R1479_TP [label="R1479-Triphosphate\n(Active Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HCV_RNA [label="Nascent HCV RNA Chain", fillcolor="#FBBC05", fontcolor="#202124"]; Termination [label="RNA Chain Termination\n(Replication Halted)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NS5B [label="HCV NS5B Polymerase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Definitions this compound -> R1479 [label=" Esterase\nCleavage "]; R1479 -> R1479_TP [label=" Host Kinase\nPhosphorylation "]; R1479_TP -> NS5B [label=" Competitive\nInhibition "]; NS5B -> HCV_RNA [label=" RNA Elongation "]; HCV_RNA -> Termination [label=" Incorporation of R1479-TP ", color="#EA4335"]; }

Caption: Mechanism of action of this compound.

Preclinical Development

The preclinical evaluation of this compound's active form, R1479, established its potent and specific anti-HCV activity.

In Vitro Efficacy

Key in vitro studies were conducted using the HCV subgenomic replicon system, a standard tool for evaluating HCV inhibitors.

| Parameter | Value | Assay System | Reference |

| IC50 of R1479 | 1.28 µM | HCV subgenomic replicon (luciferase reporter) | [3] |

| Ki of R1479-TP | 40 nM | Recombinant HCV NS5B Polymerase Assay | [3] |

| Cell Viability | No effect up to 2 mM | Huh-7 cells | [3] |

Table 1: Preclinical In Vitro Activity of R1479

Experimental Protocols

HCV Subgenomic Replicon Assay:

-

Cell Line: Human hepatoma Huh-7 cells stably expressing an HCV subgenomic replicon, typically containing a reporter gene such as luciferase.

-

Methodology: Cells were incubated with various concentrations of R1479 for a defined period (e.g., 72 hours). The level of HCV RNA replication was quantified by measuring the activity of the reporter enzyme (luciferase). Cell viability was concurrently assessed using assays such as the MTT assay to ensure that the observed reduction in replication was not due to cytotoxicity. The IC50 value, the concentration of the compound that inhibits 50% of viral replication, was then calculated.[3]

NS5B Polymerase Inhibition Assay:

-

Enzyme: Recombinant HCV NS5B polymerase expressed and purified from bacterial or insect cell systems.

-

Methodology: The assay measures the incorporation of a radiolabeled or fluorescently tagged nucleotide triphosphate into an RNA template by the NS5B enzyme. R1479-TP was added in increasing concentrations to determine its inhibitory effect on RNA synthesis. To determine the mechanism of inhibition, the assay was performed with varying concentrations of the natural substrate (CTP) to assess competition. The inhibition constant (Ki) was calculated from these competition experiments.[3]

Clinical Development

This compound progressed into clinical trials based on its promising preclinical profile. The clinical development pathway involved monotherapy and combination therapy studies.

// Node Definitions Preclinical [label="Preclinical Studies\n(In Vitro Efficacy & Safety)", fillcolor="#F1F3F4"]; Phase1b [label="Phase 1b Monotherapy Trial\n(14 days, Dose Escalation)", fillcolor="#FBBC05"]; Phase2a [label="Phase 2a Combination Trial\n(4 weeks, + PEG-IFN/RBV)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phase2_Main [label="Phase 2 Main Trial (NCT00517439)\n(Triple Therapy, Dose Ranging)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Termination [label="Development Halted\n(Unfavorable Risk/Benefit)", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions Preclinical -> Phase1b [label=" Promising Activity "]; Phase1b -> Phase2a [label=" Dose-Dependent\nViral Reduction "]; Phase2a -> Phase2_Main [label=" Synergistic Effect\nObserved "]; Phase2_Main -> Termination [label=" Hematological\nToxicity "]; }

Caption: Clinical development workflow of this compound for HCV.

Phase 1b Monotherapy Trial

A 14-day, dose-escalating monotherapy study in treatment-naïve patients with HCV genotype 1 demonstrated the in vivo antiviral activity of this compound.

| Dose Group | Maximum Mean Viral Load Reduction (log10 IU/mL) | Reference |

| 4500 mg BID | 3.7 | [2] |

Table 2: Key Efficacy Result from Phase 1b Monotherapy Trial

Phase 2a Combination Trial

A subsequent Phase 2a study evaluated this compound in combination with the standard of care at the time, peginterferon alfa-2a (PEG-IFN) and ribavirin (RBV), for four weeks in HCV genotype 1 patients.

| Treatment Arm | Mean Viral Load Reduction at 4 Weeks (log10 IU/mL) | Reference |

| This compound (1500 mg BID) + PEG-IFN + RBV | 5.2 | [2] |

| PEG-IFN + RBV (Standard of Care) | 2.6 | [2] |

Table 3: Key Efficacy Results from Phase 2a Combination Trial

The results showed a synergistic effect, with the triple therapy achieving a significantly greater reduction in HCV RNA compared to the standard of care alone.[2] Notably, no viral resistance to this compound was detected during these early trials.[1]

Pivotal Phase 2 Trial (NCT00517439) and Discontinuation

A large, international, double-blind Phase 2 trial was initiated to determine the optimal dose and treatment duration of this compound in combination with PEG-IFN/RBV in 516 treatment-naïve HCV genotype 1 patients.[1]

Experimental Protocol (NCT00517439):

-

Study Design: A 7-arm, randomized, placebo-controlled trial.[4]

-

Patient Population: Adult patients (18-65 years) with chronic HCV genotype 1 infection who were treatment-naïve.

-

Intervention Arms: Patients were randomized to receive various doses of this compound (500 mg, 1000 mg, or 1500 mg twice daily) in combination with standard or reduced doses of peginterferon alfa-2a and standard doses of ribavirin, or placebo plus standard of care.[1][4]

-

Primary Endpoints: The primary objectives were to assess the safety and tolerability of the combination regimens and to determine the sustained virologic response (SVR), defined as undetectable HCV RNA 24 weeks after the end of treatment.

-

HCV RNA Quantification: Serum HCV RNA levels were measured using a quantitative real-time polymerase chain reaction (RT-PCR) assay.

While the this compound-containing arms initially showed higher rates of undetectable HCV RNA from week 2 to 12, the study was compromised by high rates of dose modifications and discontinuations due to adverse events.[1]

| Parameter | This compound Groups | Placebo Group | Reference |

| SVR Rate | 32% - 50% | 43% | [1] |

| Discontinuation of this compound for Safety | 28% - 36% | N/A | [1] |

Table 4: Key Outcomes of the Pivotal Phase 2 Trial (NCT00517439)

The high rate of discontinuations compromised the efficacy assessment, leading to similar SVR rates between the this compound and placebo groups.[1] The primary reason for discontinuation was a dose-related increase in serious adverse events, most notably hematological toxicities.[1]

Toxicity Profile and Reasons for Discontinuation

The clinical development of this compound was ultimately terminated due to an unacceptable benefit-to-risk ratio revealed in the pivotal Phase 2 trial.[1]

Key Toxicities:

-

Hematological: The most significant safety concern was dose-dependent hematological abnormalities, particularly lymphopenia and neutropenia. These events were often severe and led to the discontinuation of the drug in a large percentage of patients.[1]

-

Ocular Events: Ocular adverse events were also reported more frequently in patients receiving this compound.[1]

The precise mechanism for the hematological toxicity was not fully elucidated but was suspected to be a direct suppressive effect of this compound or its active metabolite, R1479, on the bone marrow.[1] While non-clinical studies were initiated to investigate this, the clinical development for HCV was not pursued further.[1] This toxicity profile appeared to be specific to this compound and not a class effect of all HCV nucleoside polymerase inhibitors.

Post-HCV Development and Conclusion

Following its discontinuation for HCV, this compound was briefly investigated for the treatment of Dengue fever, another RNA virus in the Flaviviridae family. However, a clinical trial (NCT01096576) in adult dengue patients found that this compound was not effective at reducing viremia or improving clinical outcomes.[5]

References

- 1. A Randomized, Double-Blind Placebo Controlled Trial of this compound, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. This compound | CAS:690270-29-2 | Polymerase inhibitor,anti-HCV | High Purity | Manufacturer BioCrick [biocrick.com]

Balapiravir: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balapiravir (also known as R1626 or Ro 4588161) is a prodrug of the potent antiviral nucleoside analog, 4'-azidocytidine (R1479).[1] Developed as an inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, it has also been investigated for other viral infections such as dengue fever.[2][3] This technical guide provides a detailed overview of the chemical structure of this compound and the key pathways for its synthesis, compiled from publicly available scientific literature and patents.

Chemical Structure

This compound is the tri-isobutyrate ester of 4'-azidocytidine. The isobutyryl groups are attached at the 2', 3', and 5' positions of the ribose sugar moiety. This esterification enhances the oral bioavailability of the active compound, 4'-azidocytidine, which is released upon hydrolysis in the body.

The core structure consists of a cytosine base linked to a 4'-azido-modified ribose sugar. The key structural features are:

-

Cytosine Base: A pyrimidine nucleobase.

-

Ribose Sugar: A pentose sugar with a crucial 4'-azido (-N3) substitution.

-

Isobutyrate Ester Groups: Three isobutyrate groups that form the prodrug, enhancing its pharmacokinetic properties.

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass |

| This compound | [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | C₂₁H₃₀N₆O₈ | 494.505 g/mol |

| 4'-Azidocytidine (R1479) | 4-amino-1-((2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one | C₉H₁₂N₆O₄ | 284.23 g/mol |

Synthesis Pathways

The synthesis of this compound is a multi-step process that starts from a readily available nucleoside, such as uridine. The overall strategy involves the introduction of the 4'-azido group onto the sugar ring, conversion of the uridine base to a cytidine base, and finally, the esterification of the hydroxyl groups to form the prodrug.

The key steps, as derived from patent literature, are outlined below.

Diagram of the Primary Synthesis Pathway

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the synthesis of this compound, based on descriptions in the patent literature (EP2102221B1).

Step 1: Synthesis of Protected 4'-Azido-Uridine Derivative

The synthesis of the 4'-azido-triacyl nucleoside of uridine can be achieved following procedures outlined in patent WO 2005/000864 A1. This typically involves the use of a protected uridine starting material and a source of azide.

Step 2: Conversion of Protected 4'-Azido-Uridine to Protected 4'-Azidocytidine

This conversion involves the transformation of the uracil base into a cytosine base.

-

Activation of the 4-position of the Uracil Ring:

-

Reagents: A protected 4'-azido-uridine derivative, imidazole, phosphorous oxychloride (POCl₃), and triethylamine.

-

Solvent: Methylene chloride, Tetrahydrofuran (THF), or 2-methyltetrahydrofuran.

-

Procedure: The protected 4'-azido-uridine is reacted with an excess of imidazole and phosphorous oxychloride in the presence of triethylamine. This reaction forms an intermediate imidazole compound at the 4-position of the uracil ring.

-

Temperature: 0°C to 80°C.

-

-

Ammonolysis:

-

Reagent: Aqueous ammonia or a solution of ammonia in an organic solvent.

-

Procedure: The activated imidazole intermediate is treated with ammonia. The ammonia displaces the imidazole group, forming the amino group of the cytosine ring. This step is typically performed without isolation of the intermediate.

-

Temperature: 20°C to 80°C.

-

Step 3: Deprotection to Yield 4'-Azidocytidine (R1479)

The protecting groups on the sugar moiety are removed to yield 4'-azidocytidine. The choice of deprotection conditions depends on the nature of the protecting groups used in the initial steps (e.g., benzoyl, acetyl). This can involve basic or acidic hydrolysis.

Step 4: Esterification to form this compound

The final step is the acylation of the hydroxyl groups of 4'-azidocytidine to form the tri-isobutyrate ester.

-

Reagents: 4'-azidocytidine, isobutyryl chloride, 4-(dimethylamino)pyridine (DMAP), and triethylamine.

-

Solvent: A mixture of water and an organic solvent such as tetrahydrofuran.

-

Procedure: 4'-azidocytidine is reacted with isobutyryl chloride in the presence of DMAP and triethylamine.

-

Temperature: -5°C to 30°C.

-

Work-up: The reaction is typically worked up by aqueous extraction, followed by solvent exchange and acidification (e.g., with hydrochloric acid) to isolate the product.

Quantitative Data

While specific, step-by-step yields and detailed analytical data for the synthesis of this compound are not extensively reported in peer-reviewed journals, the patent literature suggests that the described processes are efficient for large-scale synthesis. The table below summarizes the key reagents and conditions for the conversion of the uridine derivative to the cytidine derivative, a critical step in the synthesis.

| Step | Key Reagents | Solvents | Temperature Range |

| Activation | Protected 4'-azido-uridine, Imidazole, POCl₃, Triethylamine | Methylene chloride, THF, 2-methyltetrahydrofuran | 0°C to 80°C |

| Ammonolysis | Activated intermediate, Aqueous or organic ammonia solution | (Same as above) | 20°C to 80°C |

| Esterification | 4'-Azidocytidine, Isobutyryl chloride, DMAP, Triethylamine | Water/THF mixture | -5°C to 30°C |

Conclusion

The synthesis of this compound is a well-defined process rooted in nucleoside chemistry. It involves the strategic introduction of an azido group at the 4' position of a sugar scaffold, conversion of the nucleobase, and a final prodrug-forming esterification. The methodologies described in the patent literature provide a clear pathway for the production of this antiviral compound, highlighting the chemical transformations required to achieve its unique structure. This guide offers a foundational understanding for researchers and professionals in the field of drug development and medicinal chemistry.

References

Balapiravir: A Technical Guide to its Mechanism of Action as an RNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balapiravir (R-1626) is a prodrug of the nucleoside analog 4'-azidocytidine (R1479), designed as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). Initially developed for the treatment of Hepatitis C Virus (HCV), its application was later explored for Dengue virus (DENV), another member of the Flaviviridae family. This compound's mechanism of action hinges on the intracellular conversion of its active form, R1479, into a triphosphate metabolite. This active metabolite, R1479 triphosphate, acts as a competitive inhibitor of the viral RdRp, leading to premature termination of the nascent viral RNA chain and subsequent inhibition of viral replication. Despite promising initial in vitro activity, the clinical development of this compound for both HCV and DENV was halted due to safety concerns and a lack of clinical efficacy, respectively. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Mechanism of Action

This compound is administered as a tri-isobutyrate ester prodrug to enhance its oral bioavailability.[1] Following oral administration, it undergoes rapid and extensive hydrolysis by cellular esterases to release the active nucleoside analog, R1479.[1] For R1479 to exert its antiviral effect, it must be phosphorylated intracellularly by host cell kinases to its active triphosphate form, R1479 triphosphate.[2][3]

This active metabolite, R1479 triphosphate, structurally mimics the natural substrate (cytidine triphosphate, CTP) of the viral RNA-dependent RNA polymerase (RdRp), also known as NS5B in HCV and DENV.[4][5] R1479 triphosphate competes with CTP for the active site of the RdRp.[6] Once incorporated into the growing viral RNA strand, the 4'-azido modification on the ribose sugar of R1479 prevents the formation of the subsequent phosphodiester bond, leading to chain termination and the cessation of viral RNA synthesis.[7]

The key steps in the mechanism of action are:

-

Prodrug Activation: this compound is hydrolyzed to R1479.

-

Intracellular Phosphorylation: R1479 is converted to R1479 triphosphate by host kinases.

-

Competitive Inhibition: R1479 triphosphate competes with endogenous CTP for the viral RdRp active site.

-

Chain Termination: Incorporation of R1479 monophosphate into the viral RNA chain prevents further elongation.

A critical factor in the clinical failure of this compound for Dengue fever was the inefficient conversion of R1479 to its active triphosphate form in DENV-infected peripheral blood mononuclear cells (PBMCs).[3][7] This inefficiency is linked to the host cytokine response triggered by the infection, which appears to downregulate the necessary host kinases.[7]

Quantitative Data

The antiviral activity of R1479, the active form of this compound, has been evaluated in various in vitro cell-based assays. The following tables summarize the reported 50% effective concentration (EC50) values against Dengue virus.

Table 1: In Vitro Efficacy of R1479 against Dengue Virus in Huh-7 Cells [4]

| Dengue Virus Strain/Isolate | Mean EC50 (µM) |

| DENV Reference Strains | 1.9 - 11 |

| DENV Clinical Isolates | 1.9 - 11 |

Table 2: In Vitro Efficacy of R1479 against Dengue Virus in Primary Human Cells [4]

| Cell Type | Dengue Virus Serotype | Mean EC50 Range (µM) |

| Macrophages | DENV-1, DENV-2, DENV-4 | 1.3 - 3.2 |

| Dendritic Cells | DENV-1, DENV-2, DENV-4 | 5.2 - 6.0 |

Experimental Protocols

Cell-Based Antiviral Assay (EC50 Determination)

This protocol outlines a general method for determining the EC50 of an antiviral compound like R1479 in a cell-based assay.

Objective: To determine the concentration of the test compound that inhibits viral replication by 50%.

Materials:

-

Host cell line susceptible to the virus (e.g., Huh-7, Vero E6).[4][8]

-

Dengue virus stock of known titer.

-

Test compound (R1479) dissolved in a suitable solvent (e.g., DMSO).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

Reagents for quantifying viral replication (e.g., antibodies for immunofluorescence, reagents for RT-qPCR, or a reporter virus system).[8][9]

-

Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTT).

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.[8]

-

Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium.

-

Infection and Treatment:

-

Remove the culture medium from the cells.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

After a defined incubation period for viral adsorption, remove the virus inoculum and add the serially diluted test compound to the wells.

-

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Quantification of Viral Replication:

-

Immunofluorescence: Fix and permeabilize the cells, then stain with a virus-specific primary antibody followed by a fluorescently labeled secondary antibody. Quantify the percentage of infected cells using a high-content imager.

-

RT-qPCR: Extract viral RNA from the cell supernatant or cell lysate and quantify the viral RNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[9]

-

-

Cytotoxicity Assay: In a parallel plate, treat uninfected cells with the same serial dilutions of the test compound to assess its effect on cell viability.

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each compound concentration relative to the untreated virus control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Similarly, determine the 50% cytotoxic concentration (CC50) from the cell viability data.

-

Calculate the Selectivity Index (SI) as CC50/EC50.

-

In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol describes a general method for assessing the direct inhibitory effect of a compound on the enzymatic activity of purified viral RdRp.

Objective: To determine the concentration of the test compound (R1479 triphosphate) that inhibits the RdRp enzymatic activity by 50% (IC50).

Materials:

-

Purified recombinant DENV NS5 protein (RdRp).[10]

-

Test compound (R1479 triphosphate).

-

RNA template (e.g., homopolymeric poly(rC) or a heteropolymeric viral RNA sequence).[10]

-

Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP), including a labeled rNTP (e.g., [α-³²P]GTP or a fluorescently labeled nucleotide).[11]

-

Reaction buffer containing salts (e.g., Tris-HCl, KCl, MgCl2) and a reducing agent (e.g., DTT).[10][11]

-

Method for detecting RNA synthesis (e.g., scintillation counting for radiolabeled products, fluorescence detection for fluorescently labeled products).[12]

Procedure:

-

Reaction Setup: In a reaction tube or well of a microplate, combine the reaction buffer, purified RdRp enzyme, and the RNA template.

-

Compound Addition: Add varying concentrations of the test compound (R1479 triphosphate) to the reaction mixture.

-

Initiation of Reaction: Initiate the polymerase reaction by adding the mixture of rNTPs, including the labeled nucleotide.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme's activity for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Detection of RNA Product:

-

Radiolabeling: Spot the reaction mixture onto a filter membrane, wash away unincorporated labeled nucleotides, and measure the radioactivity of the synthesized RNA using a scintillation counter.[10]

-

Fluorescence: If a fluorescently labeled nucleotide is used, measure the fluorescence signal of the incorporated nucleotide.[12]

-

-

Data Analysis:

-

Calculate the percentage of RdRp inhibition for each compound concentration relative to the no-compound control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Caption: Mechanism of action of this compound as an RNA polymerase inhibitor.

Experimental Workflow: Antiviral Drug Evaluation

Caption: Experimental workflow for evaluating the in vitro efficacy of an antiviral compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Randomized, Double-Blind Placebo Controlled Trial of this compound, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. journals.asm.org [journals.asm.org]

- 9. iris.uniroma1.it [iris.uniroma1.it]

- 10. Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dengue Virus Nonstructural Protein 5 (NS5) Assembles into a Dimer with a Unique Methyltransferase and Polymerase Interface | PLOS Pathogens [journals.plos.org]

- 12. genemedi.net [genemedi.net]

The Role of R1479 as the Active Metabolite of Balapiravir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balapiravir (R1626) is a prodrug of the nucleoside analog 4'-azidocytidine, known as R1479.[1][2][3][4][5] Developed initially for the treatment of chronic Hepatitis C Virus (HCV) infection, this compound was designed to enhance the oral bioavailability of its active metabolite, R1479.[2][6] This technical guide provides an in-depth overview of the critical role of R1479 as the active therapeutic agent, detailing its metabolic activation, mechanism of action, antiviral activity, and the experimental protocols used for its evaluation.

Metabolic Activation of R1479

This compound, a tri-isobutyrate ester prodrug of R1479, undergoes rapid and extensive metabolism to release R1479 after oral administration.[2] This conversion is a critical first step for the drug's antiviral activity. Once R1479 enters the target cell, it is sequentially phosphorylated by host cellular kinases to its active triphosphate form, R1479-triphosphate (R1479-TP).[7][8] This multi-step phosphorylation is essential for the molecule to exert its inhibitory effect on the viral polymerase. The enzymes involved in the phosphorylation of similar nucleoside analogs include thymidine kinase, TMP kinase, and nucleoside diphosphate kinase, suggesting a similar pathway for R1479.[8][9]

Mechanism of Action

The active metabolite, R1479-triphosphate, acts as a competitive inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[10][11][12] The NS5B polymerase is a crucial enzyme for the replication of the viral RNA genome.[10] R1479-TP mimics the natural nucleoside triphosphate substrate and is incorporated into the nascent viral RNA chain.[7] Upon incorporation, the 4'-azido group on the ribose sugar moiety of R1479 acts as a chain terminator, preventing the addition of subsequent nucleotides and thereby halting viral RNA synthesis.[7][10]

Quantitative Data

Antiviral Activity

The in vitro antiviral activity of R1479 has been evaluated against various viruses, primarily HCV and Dengue virus (DENV). The half-maximal effective concentration (EC50) is a key parameter used to quantify the potency of the compound.

| Virus | Cell Line | Assay Type | EC50 (µM) | Reference(s) |

| HCV Genotype 1b | Huh-7 | Replicon | Data not specified in provided results | |

| HCV Genotype 1a | Huh-7 | Replicon | Data not specified in provided results | [13] |

| DENV-1, -2, -4 | Huh-7 | Virus Yield | 1.9 - 11 | [3] |

| DENV-1, -2, -4 | Primary Human Macrophages | Virus Yield | 1.3 - 3.2 | [3] |

| DENV-1, -2, -4 | Primary Human Dendritic Cells | Virus Yield | 5.2 - 6.0 | [3] |

Pharmacokinetics of R1479 Following Oral this compound Administration

Clinical trials have provided valuable pharmacokinetic data on R1479 following the oral administration of this compound to human subjects.

| Dose of this compound (mg) | Population | Parameter | Value (µM) | Reference(s) |

| 1500 (twice daily) | Adult Dengue Patients | Cmax (Day 1) | >6 (in most patients) | [14] |

| 3000 (twice daily) | Adult Dengue Patients | Cmax (Day 1) | >6 (in 95% of patients) | [14] |

| 1500 (twice daily) | Adult Dengue Patients | C12h (Day 1) | 2.7 - 4.9 | [14] |

| 3000 (twice daily) | Adult Dengue Patients | C12h (Day 1) | 2.1 - 15.7 | [14] |

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

The HCV replicon assay is a fundamental tool for evaluating the antiviral activity of compounds against HCV replication in a cell-based system.[4][15][16]

Objective: To determine the EC50 of R1479 against HCV replication.

Methodology:

-

Cell Culture: Huh-7 cells stably harboring an HCV subgenomic replicon encoding a luciferase reporter gene (e.g., Renilla or Firefly luciferase) are cultured in 384-well plates.[4][15]

-

Compound Treatment: R1479 is serially diluted and added to the cells. A negative control (vehicle, e.g., DMSO) and a positive control (a known HCV inhibitor) are included.[15]

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.[15]

-

Luciferase Assay: A luciferase assay reagent is added to the wells, and the luminescence signal, which is proportional to the level of replicon replication, is measured using a luminometer.[4][15]

-

Cytotoxicity Assay: Concurrently, a cytotoxicity assay (e.g., using calcein AM) is performed to assess the effect of the compound on cell viability.[15]

-

Data Analysis: The EC50 value is calculated by fitting the dose-response curve of the inhibition of luciferase activity to a four-parameter logistic model. The CC50 (50% cytotoxic concentration) is also determined from the cytotoxicity data.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bmglabtech.com [bmglabtech.com]

- 5. A Randomized, Double-Blind Placebo Controlled Trial of this compound, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the phosphorylation of 4'-ethynyl 2',3'-dihydro-3'-deoxythymidine with that of other anti-human immunodeficiency virus thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of hepatitis C viral RNA-dependent RNA polymerase by α-P-boranophosphate nucleotides: exploring a potential strategy for mechanism-based HCV drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubcompare.ai [pubcompare.ai]

- 16. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Prodrug Activation Pathway of Balapiravir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balapiravir (R1626) is a tri-isobutyrate ester prodrug of the nucleoside analog 4'-azidocytidine (R1479). Developed initially for the treatment of Hepatitis C Virus (HCV) infection, its mechanism of action relies on the intracellular conversion to its active triphosphate form, R1479 triphosphate, which serves as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This technical guide provides an in-depth overview of the metabolic activation pathway of this compound, detailing the enzymatic steps, available quantitative data, and relevant experimental protocols.

I. The Metabolic Activation Cascade of this compound

The conversion of this compound to its pharmacologically active form, R1479 triphosphate, is a multi-step intracellular process mediated by host cell enzymes. The pathway can be delineated into two main stages: the initial hydrolysis of the prodrug to release the parent nucleoside analog, followed by the sequential phosphorylation of the nucleoside.

A. Stage 1: Hydrolysis of this compound to R1479

Upon oral administration, this compound is absorbed and rapidly hydrolyzed by cellular esterases, primarily in the liver and plasma, to yield the parent nucleoside analog, 4'-azidocytidine (R1479). This initial step is crucial for releasing the active moiety that can then be taken up by target cells.

B. Stage 2: Intracellular Phosphorylation of R1479

Following its formation, R1479 enters the target cells and undergoes a three-step phosphorylation cascade, catalyzed by host kinases, to form the active R1479 triphosphate.

-

Monophosphorylation: R1479 is first phosphorylated to R1479-monophosphate. This reaction is catalyzed by deoxycytidine kinase (dCK) . It has been noted that R1479 is a poor substrate for dCK, which may limit the overall efficiency of the activation pathway.[1]

-

Diphosphorylation: The newly synthesized R1479-monophosphate is subsequently converted to R1479-diphosphate by UMP-CMP kinase (CMPK1) .[2][3][4][5][6][7][8][9][10][11]

-

Triphosphorylation: In the final and rate-limiting step, R1479-diphosphate is phosphorylated to the active antiviral agent, R1479-triphosphate. This reaction is carried out by nucleoside diphosphate kinases (NDPKs) .[12][13][14][15]

The resulting R1479 triphosphate acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.

II. Quantitative Data

Table 1: Pharmacokinetic Parameters of R1479 in Plasma Following Oral Administration of this compound in Adult Dengue Patients [16][17][18]

| Dosage of this compound | Cmax of R1479 (µM) | C12h of R1479 (µM) |

| 1500 mg | >6 (in most patients) | 2.7 - 4.9 |

| 3000 mg | >6 (in 95% of patients) | 2.1 - 15.7 |

Cmax: Maximum plasma concentration; C12h: Plasma concentration at 12 hours post-dose.

III. Signaling Pathways and Logical Relationships

The efficiency of the this compound activation pathway can be influenced by the cellular environment. For instance, in dengue virus-infected peripheral blood mononuclear cells (PBMCs), the production of certain cytokines has been shown to decrease the efficiency of the conversion of R1479 to its triphosphate form, thereby reducing the drug's antiviral potency.

IV. Experimental Protocols

A. Quantification of Intracellular R1479 Triphosphate by HPLC-MS/MS

This protocol outlines a general method for the extraction and quantification of intracellular nucleoside triphosphates, which can be adapted for R1479-TP.

1. Cell Culture and Treatment:

-

Culture peripheral blood mononuclear cells (PBMCs) or other relevant cell lines in appropriate media.

-

Treat cells with desired concentrations of this compound or R1479 for various time points.

2. Extraction of Intracellular Metabolites: [4][19]

-

Harvest cells by centrifugation at 4°C.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a cold extraction solution (e.g., 60% methanol or 70% methanol/water).

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at high speed (e.g., 21,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and dry it under a vacuum or a stream of nitrogen.

3. HPLC-MS/MS Analysis: [5][19][20]

-

Reconstitute the dried extract in an appropriate mobile phase.

-

Inject the sample into an HPLC system coupled with a tandem mass spectrometer (MS/MS).

-

Chromatographic Separation:

-

Column: A suitable reversed-phase column (e.g., Hypercarb, C18).

-

Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., 5 mM hexylamine) and a buffer (e.g., 0.4% diethylamine and acetic acid).

-

Mobile Phase B: A mixture of acetonitrile and Mobile Phase A.

-

Gradient: A gradient elution program to separate the analytes.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Transitions: Monitor specific precursor-to-product ion transitions for R1479-TP and an internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of R1479-TP.

-

Determine the concentration of R1479-TP in the samples by comparing their peak areas to the standard curve.

-

B. Dengue Virus RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of R1479-TP on DENV RdRp.

1. Reagents and Materials:

-

Purified recombinant DENV NS5 protein (containing the RdRp domain).

-

RNA template (e.g., a poly(C) template or a DENV-specific subgenomic RNA).

-

Nucleoside triphosphates (GTP, ATP, CTP, UTP), including a labeled NTP (e.g., [α-³²P]GTP or a fluorescently labeled NTP).

-

R1479-triphosphate.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT).

-

Scintillation fluid or fluorescence plate reader.

2. Assay Procedure: [3][17][21][22]

-

In a microplate, combine the reaction buffer, DENV NS5 protein, and the RNA template.

-

Add varying concentrations of R1479-triphosphate or a vehicle control.

-

Pre-incubate the mixture for a short period (e.g., 15-30 minutes) at the optimal reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding the mixture of NTPs (including the labeled NTP).

-

Incubate the reaction for a defined period (e.g., 60 minutes) at the optimal temperature.

-

Stop the reaction (e.g., by adding EDTA).

-

Detection:

-

Radiometric Assay: Spot the reaction mixture onto a filter paper, wash away unincorporated labeled NTPs, and measure the incorporated radioactivity using a scintillation counter.

-

Fluorescence Assay: If using a fluorescently labeled NTP or a dye that binds to the double-stranded RNA product (e.g., PicoGreen), measure the fluorescence intensity using a plate reader.[22]

-

3. Data Analysis:

-

Calculate the percentage of RdRp inhibition for each concentration of R1479-triphosphate relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

V. Conclusion

The activation of this compound is a complex, multi-step process that is critically dependent on host cell enzymes. While the key kinases involved in the phosphorylation cascade have been identified, a detailed quantitative understanding of the efficiency of each step is still an area for further research. The provided protocols offer a framework for investigating the intracellular metabolism of this compound and the inhibitory activity of its active triphosphate form, which are essential for the development and optimization of nucleoside analog prodrugs. A thorough understanding of this activation pathway is paramount for overcoming the limitations observed in clinical trials and for designing more effective antiviral therapies.

References

- 1. Inhibition of nucleoside diphosphate kinase activity by in vitro phosphorylation by protein kinase CK2. Differential phosphorylation of NDP kinases in HeLa cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pre-steady-state kinetic analysis of substrate binding to human recombinant deoxycytidine kinase: a model for nucleoside kinase action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Dengue Virus Polymerase by Blocking of the RNA Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. uniprot.org [uniprot.org]

- 9. CMP kinase - Wikipedia [en.wikipedia.org]

- 10. Characterization of human UMP-CMP kinase enzymatic activity and 5' untranslated region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Active human UMP-CMP kinase enzyme [novocib.com]

- 12. Catalytic mechanism of nucleoside diphosphate kinase investigated using nucleotide analogues, viscosity effects, and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic studies on the inhibition of nucleoside diphosphate kinase by desdanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A Randomized, Double-Blind Placebo Controlled Trial of this compound, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of a small molecule inhibitor targeting dengue virus NS5 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]

- 19. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

In Vitro Antiviral Spectrum of Balapiravir Against Flaviviruses: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balapiravir (also known as R1626) is a prodrug of the nucleoside analog 4'-azidocytidine (R1479). Developed initially for the treatment of Hepatitis C virus (HCV) infection, its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses. Given the structural and functional similarities of the RdRp across the Flaviviridae family, this compound was investigated for its potential as a broad-spectrum antiviral agent against other pathogenic flaviviruses. This technical guide provides a comprehensive overview of the available in vitro data on the antiviral spectrum of this compound and its active metabolite, R1479, against various flaviviruses.

Mechanism of Action

This compound is an orally bioavailable prodrug that is rapidly converted in vivo to its active nucleoside form, R1479. For antiviral activity, R1479 must be intracellularly phosphorylated by host cell kinases to its triphosphate form, R1479-TP. This triphosphate analog then acts as a competitive inhibitor of the viral RdRp. Incorporation of R1479-TP into the nascent viral RNA chain leads to premature termination of transcription, thus halting viral replication.

dot

Caption: Intracellular activation and mechanism of action of this compound.

Quantitative In Vitro Antiviral Activity

The majority of published in vitro studies on this compound's anti-flavivirus activity have focused on Dengue virus (DENV). Data on its efficacy against other members of the Flavivirus genus remains limited in the public domain.

Dengue Virus (DENV)

R1479, the active form of this compound, has demonstrated inhibitory activity against various DENV serotypes and clinical isolates in different cell lines.

| Virus | Cell Line | EC50 (µM) | Reference |

| DENV (Reference Strains & Clinical Isolates) | Huh-7 | 1.9 - 11 | [1] |

| DENV-1, DENV-2, DENV-4 | Primary Human Macrophages | 1.3 - 3.2 | [1] |

| DENV-1, DENV-2, DENV-4 | Primary Human Dendritic Cells | 5.2 - 6.0 | [1] |

Note: EC50 (Half maximal effective concentration) is the concentration of a drug that gives half-maximal response.

It is crucial to note that while R1479 showed promise in cell-based assays, clinical trials of this compound in dengue patients did not demonstrate a significant antiviral effect.[1] Subsequent research indicated that the activation of peripheral blood mononuclear cells (PBMCs) by DENV infection leads to a reduced efficiency in the phosphorylation of R1479 to its active triphosphate form, thus diminishing its antiviral potency in vivo.

Other Flaviviruses

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound's in vitro anti-DENV activity.

Cell-Based Antiviral Assay (Yield Reduction Assay)

This assay is used to determine the concentration of a compound required to inhibit virus replication by 50% (EC50).

dot

Caption: A generalized workflow for a virus yield reduction assay.

-

Cell Culture: Susceptible cell lines (e.g., Huh-7, Vero) are cultured in appropriate media and seeded into multi-well plates.

-

Infection: Cells are infected with the flavivirus of interest at a specific multiplicity of infection (MOI).

-

Compound Treatment: Immediately following infection, cells are treated with serial dilutions of the antiviral compound (R1479 in this case).

-

Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 48-72 hours).

-

Virus Quantification: The culture supernatant, containing progeny virus, is harvested. The viral titer is then quantified using methods such as a plaque assay or a quantitative reverse transcription PCR (qRT-PCR).

-

Data Analysis: The viral yield from treated wells is compared to that of untreated control wells to determine the percentage of inhibition. The EC50 value is calculated from the dose-response curve.

Plaque Reduction Neutralization Test (PRNT)

While primarily used for quantifying neutralizing antibodies, the principle of this assay can be adapted to assess the inhibitory effect of antiviral compounds.

-

Virus-Compound Incubation: A standardized amount of virus is incubated with serial dilutions of the antiviral compound for a set period (e.g., 1 hour at 37°C) to allow for interaction.

-

Infection of Cell Monolayers: The virus-compound mixture is then added to confluent monolayers of susceptible cells in multi-well plates.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict the spread of progeny virus, leading to the formation of localized plaques.

-

Incubation and Staining: The plates are incubated until plaques are visible. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: The number of plaques in the presence of the compound is compared to the number in the absence of the compound to determine the percentage of plaque reduction. The concentration of the compound that reduces the number of plaques by 50% (PRNT50) is determined.

Conclusion

The in vitro data for this compound against flaviviruses is predominantly limited to its activity against Dengue virus. While its active metabolite, R1479, demonstrates inhibitory effects against DENV in various cell lines, the clinical translation has been unsuccessful, highlighting the critical importance of considering the host cell environment and metabolic activation pathways in antiviral drug development. The lack of published data on the in vitro spectrum of this compound against other medically important flaviviruses represents a significant knowledge gap. Further research would be necessary to determine if this compound or its derivatives hold any promise as broad-spectrum anti-flavivirus agents.

References

Early Preclinical Studies of Balapiravir for Hepatitis C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balapiravir (R1626) is a prodrug of the nucleoside analog 4'-azidocytidine (R1479), developed for the treatment of Hepatitis C Virus (HCV) infection. As a critical component of the early HCV drug development pipeline, this compound was designed to improve the oral bioavailability of its active metabolite, R1479. This technical guide provides a detailed overview of the core preclinical studies that characterized the initial antiviral activity and mechanism of action of this compound and its active form.

Mechanism of Action

This compound is an orally administered tri-isobutyrate ester prodrug of the potent nucleoside analogue R1479.[1] Following oral administration, this compound is efficiently converted to R1479 in the gastrointestinal tract.[1] Subsequently, R1479 is taken up by cells and undergoes intracellular phosphorylation to its active triphosphate form, R1479-TP. This active metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1] By mimicking the natural nucleotide cytidine triphosphate (CTP), R1479-TP is incorporated into the nascent viral RNA chain, leading to premature chain termination and inhibition of HCV replication.

dot

Caption: Metabolic activation and mechanism of action of this compound.

In Vitro Efficacy and Cytotoxicity

The primary antiviral activity of this compound is attributable to its active metabolite, R1479. Preclinical in vitro studies were crucial in quantifying its potency and selectivity.

Quantitative In Vitro Data

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| R1479 (4'-azidocytidine) | HCV Subgenomic Replicon | Huh-7 | IC50 | 1.28 µM | |

| R1479 (4'-azidocytidine) | Cytotoxicity | Huh-7 | CC50 | > 2 mM | |

| R1479-TP | NS5B Polymerase Inhibition | - | Ki | 40 nM |

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; Ki: Inhibition constant.

Experimental Protocols

HCV Subgenomic Replicon Assay

The in vitro anti-HCV activity was determined using a stable subgenomic HCV replicon cell line derived from the human hepatoma cell line, Huh-7. These cells contain a self-replicating HCV RNA (replicon) that includes a reporter gene, such as luciferase, for quantification of viral replication.

-

Cell Line: Huh-7 cells harboring a genotype 1b HCV subgenomic replicon with a Renilla luciferase reporter gene.

-

Methodology:

-

Replicon-containing Huh-7 cells were seeded in 96-well plates.

-

Cells were treated with serial dilutions of the test compound (R1479) or vehicle control.

-

Plates were incubated for 72 hours at 37°C.

-

Luciferase activity was measured as an indicator of HCV RNA replication.

-

The IC50 value was calculated as the concentration of the compound that inhibited luciferase activity by 50% compared to the vehicle control.

-

dot

Caption: Workflow for the HCV subgenomic replicon assay.

Cytotoxicity Assay

The cytotoxicity of the compounds was assessed in the same host cell line used for the antiviral assays to determine the therapeutic window.

-

Cell Line: Huh-7 cells.

-

Methodology:

-

Huh-7 cells were seeded in 96-well plates.

-

Cells were treated with serial dilutions of the test compound or vehicle control.

-

Plates were incubated for 72 hours at 37°C.

-

Cell viability was determined using a colorimetric assay, such as the MTT assay, which measures mitochondrial metabolic activity.

-

The CC50 value was calculated as the concentration of the compound that reduced cell viability by 50% compared to the vehicle control.

-

HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate metabolite on the enzymatic activity of the HCV RNA-dependent RNA polymerase.

-

Enzyme: Recombinant HCV NS5B polymerase.

-

Methodology:

-

The assay was performed in a reaction mixture containing the NS5B enzyme, a synthetic RNA template, and a mixture of ribonucleotides (ATP, GTP, UTP, and CTP), including a radiolabeled or fluorescently tagged nucleotide.

-

The active triphosphate form of the inhibitor (R1479-TP) was added at varying concentrations.

-

The reaction was incubated to allow for RNA synthesis.

-

The amount of newly synthesized RNA was quantified by measuring the incorporation of the labeled nucleotide.

-

The Ki value was determined through kinetic analysis, confirming competitive inhibition with respect to CTP.

-

Preclinical In Vivo Studies

This compound was developed as a prodrug of R1479 to enhance its oral bioavailability.[1] Preclinical pharmacokinetic studies in animal models were essential to confirm this strategy.

Pharmacokinetics in Mice

A study in CD-1 mice demonstrated the in vivo conversion of this compound to its active form, R1479.

| Animal Model | Prodrug Administered | Dose | Active Metabolite | Cmax (Plasma) | Tmax (Plasma) |

| CD-1 Mice | This compound (R1626) | 28.1 mg/kg (oral) | R1479 | 24.38 µM | 2 hours |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

This data indicates that oral administration of this compound leads to rapid and significant systemic exposure to the active antiviral agent, R1479.[2]

Animal Models for HCV Efficacy Studies

Due to the limited host range of HCV, preclinical efficacy studies have relied on specialized animal models:

-

Chimpanzees: The only immunocompetent animal model fully susceptible to HCV infection. However, ethical and cost considerations limit their use.

-

Human Liver Chimeric Mice: Immunodeficient mice (e.g., uPA-SCID) engrafted with human hepatocytes. These models support HCV replication and are valuable for evaluating antiviral compounds.

Summary of Early Preclinical Profile

The early preclinical studies of this compound and its active metabolite, R1479, established a strong foundation for its clinical development for the treatment of Hepatitis C.

-

Mechanism of Action: this compound is a prodrug that is efficiently converted to R1479, which, in its triphosphate form, acts as a potent and selective competitive inhibitor of the HCV NS5B polymerase.

-

In Vitro Potency: R1479 demonstrated significant inhibition of HCV replication in the subgenomic replicon system with an IC50 in the low micromolar range.

-

In Vitro Safety: R1479 exhibited a high therapeutic index, with no significant cytotoxicity observed at concentrations well above its effective dose.

-

Oral Bioavailability: Preclinical pharmacokinetic studies in mice confirmed that oral administration of this compound results in substantial systemic levels of the active compound, R1479.

These findings collectively supported the advancement of this compound into clinical trials to evaluate its safety and efficacy in patients with chronic Hepatitis C.

References

Initial Pharmacokinetic and Bioavailability Profile of Balapiravir in Animal Models: A Technical Overview

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the initial, publicly available pharmacokinetic and bioavailability data for Balapiravir (R1626), a tri-isobutyrate ester prodrug of the antiviral nucleoside analog R1479 (4'-azidocytidine). Developed initially for Hepatitis C virus (HCV) and later investigated for Dengue virus (DENV), the preclinical data in animal models is limited in the public domain. This document collates the available quantitative data, details inferred experimental protocols, and presents the metabolic pathway and experimental workflows as visual diagrams. The information herein is intended to serve as a foundational resource for researchers in the fields of antiviral drug development and pharmacology.

Introduction

This compound (R1626) is an experimental antiviral agent that functions as a polymerase inhibitor.[1] It is a prodrug of the active compound R1479, designed to enhance its oral bioavailability.[2] The development of this compound was ultimately halted due to safety concerns at higher doses and a lack of efficacy in clinical trials for Dengue fever.[1] A significant finding from these later studies was that the host cytokine response to Dengue virus infection was found to impede the conversion of the this compound prodrug to its active R1479 form, thereby reducing its antiviral effect.[1] This document focuses on the initial preclinical pharmacokinetic data that guided its early development.

Quantitative Pharmacokinetic Data

The publicly available quantitative pharmacokinetic data for this compound in animal models is sparse and primarily focuses on the active metabolite, R1479, in mice.

Table 1: Pharmacokinetic Parameters of the Active Metabolite R1479 Following Oral Administration of this compound to Mice

| Animal Model | This compound Dose (Oral) | Active Metabolite | Cmax (Plasma) | Tmax (Plasma) | Cmin (Plasma) at 24h |

| CD-1 Mice | 28.1 mg/kg | R1479 | 24.38 µM | 2 hours | 6.34 µM |

Data sourced from MedchemExpress.[3]

In separate studies involving AG129 mice (an immunocompromised strain used for DENV research), oral administration of this compound at doses of 5, 25, and 100 mg/kg twice daily did not result in a statistically significant reduction in viral load. Specific pharmacokinetic parameters from this study are not publicly available.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound in animal models are not extensively described in the available literature. However, based on standard practices and available information, the following methodologies can be inferred.

Animal Models

-

CD-1 Mice: An outbred mouse strain commonly used in toxicology and pharmacology studies.[3]

-

AG129 Mice: An immunocompromised strain lacking receptors for interferon-alpha/beta and -gamma, making them susceptible to viruses like Dengue.

Dosing and Administration

-

Route of Administration: Oral gavage is the likely method for oral administration in mice to ensure accurate dosing.

-

Dose Formulation: The specific vehicle used for suspending or dissolving this compound for oral administration is not specified in the available records.

Sample Collection and Analysis

-

Sample Matrix: Plasma was used for the determination of R1479 concentrations.[3]

-

Analytical Method: While not explicitly stated, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the standard method for quantifying small molecule drugs and their metabolites in biological matrices.

Metabolism and Bioactivation

This compound is a prodrug that requires in vivo metabolic conversion to exert its antiviral effect.

Metabolic Pathway

The bioactivation of this compound is a two-step process:

-

Hydrolysis: The tri-isobutyrate esters of this compound are cleaved by host esterases to release the active nucleoside analog, R1479. This enzymatic hydrolysis is a critical step for the drug's activity.

-

Phosphorylation: Intracellular kinases subsequently phosphorylate R1479 to its active triphosphate form, R1479-TP. This triphosphate analog is the active pharmacological agent that inhibits the viral RNA-dependent RNA polymerase.

It has been noted that in the context of Dengue virus infection, the host's cytokine production can interfere with the initial hydrolysis of this compound, thus preventing the formation of the active R1479.[1]

Visualizations

Metabolic Activation Pathway of this compound

Caption: Metabolic activation of the prodrug this compound to its active triphosphate form.

General Experimental Workflow for in vivo Pharmacokinetic Study

Caption: A generalized workflow for a preclinical oral pharmacokinetic study.

Conclusion

The publicly available data on the pharmacokinetics and bioavailability of this compound in animal models is very limited. The existing data in mice indicates that the prodrug is converted to its active metabolite, R1479, upon oral administration. However, a comprehensive understanding of its pharmacokinetic profile across different preclinical species, which would typically include parameters such as AUC, elimination half-life, and absolute bioavailability, is lacking in the scientific literature. The observation that the host immune response can negatively impact the metabolic activation of this compound is a critical finding that likely contributed to its clinical trial outcomes and underscores the importance of considering the pathophysiological state of the host in prodrug design and evaluation. Further insights into the preclinical profile of this compound would require access to proprietary data from its development program.

References

Balapiravir as a Chemical Probe for Elucidating Viral Polymerase Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balapiravir, a prodrug of the nucleoside analog R1479, was initially developed as an antiviral therapeutic against Hepatitis C Virus (HCV) and later investigated for Dengue Virus (DENV). While clinical trials for Dengue were unsuccessful due to a fascinating interplay between the host immune response and prodrug activation, the unique properties of this compound and its active triphosphate form make it a valuable chemical probe for the in-vitro study of viral RNA-dependent RNA polymerases (RdRp). This technical guide provides an in-depth overview of this compound's mechanism of action, methodologies for its use in polymerase assays, and its potential to illuminate the intricacies of viral replication.

Introduction to this compound

This compound (also known as R-1626 or Ro4588161) is a tri-isobutyrate ester prodrug of 4'-azidocytidine, which is metabolized in the body to the active nucleoside analog R1479.[1][2] Like many nucleoside inhibitors, R1479 must be further phosphorylated intracellularly to its triphosphate form, R1479-TP, to exert its antiviral effect.[3] The primary target of R1479-TP is the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[4][5]

The initial development of this compound for HCV showed promising dose- and time-dependent reductions in viral load.[1] Due to the structural similarities between the RdRp of HCV and DENV, this compound was repurposed for investigation as a potential treatment for Dengue fever.[1][4] However, clinical trials in adult Dengue patients, despite achieving plasma concentrations of R1479 that were inhibitory in vitro, did not show any significant impact on viremia or clinical outcome.[1][6] This discrepancy highlights the potential of this compound as a tool to dissect the complex interplay between viral infection, the host immune response, and antiviral drug metabolism.

Mechanism of Action and Rationale for Use as a Chemical Probe

The utility of this compound as a chemical probe stems from its well-defined mechanism of action and the clear distinction between its in vitro and in vivo activities in the context of Dengue virus infection.

2.1. Metabolic Activation Pathway

This compound is designed for oral bioavailability and is readily absorbed and converted to R1479. Subsequently, cellular kinases sequentially phosphorylate R1479 to its monophosphate, diphosphate, and ultimately its active triphosphate form, R1479-TP. This active metabolite is a substrate analog for the viral RdRp.

2.2. Inhibition of Viral RNA-Dependent RNA Polymerase

R1479-TP competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA chain. The presence of the 4'-azido group on the ribose sugar is thought to act as a chain terminator, preventing the addition of subsequent nucleotides and thus halting viral RNA synthesis.[7]

2.3. The Dichotomy of In Vitro Efficacy and In Vivo Failure in Dengue

In cell culture models, R1479 demonstrates clear antiviral activity against various DENV serotypes. However, in Dengue patients, the robust cytokine response triggered by the infection has been shown to significantly impair the conversion of R1479 to its active triphosphate form in peripheral blood mononuclear cells (PBMCs), one of the primary targets of DENV replication.[5] This finding is critical, as it positions this compound as an excellent tool to:

-

Probe the active site of viral polymerases in a controlled, in vitro setting.

-

Investigate the impact of host cell signaling and metabolic state on the activation of nucleoside analog prodrugs.

-

Serve as a benchmark molecule in the development and validation of novel antiviral assays. [1][6]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active metabolite R1479. This data is essential for designing and interpreting experiments using this compound as a chemical probe.

Table 1: In Vitro Efficacy of R1479 against Dengue Virus

| Cell Line | DENV Serotype(s) | EC50 (µM) | Citation(s) |

| Huh-7 | DENV reference strains & clinical isolates | 1.9 - 11 | [1] |

| Primary Human Macrophages | DENV-1, DENV-2, DENV-4 | 1.3 - 3.2 | [1] |

| Primary Human Dendritic Cells | DENV-1, DENV-2, DENV-4 | 5.2 - 6.0 | [1] |

Table 2: Pharmacokinetics of R1479 in Adult Dengue Patients (Day 1)

| This compound Dose (oral, twice daily) | Cmax (µM) | C12h (µM) | Citation(s) |

| 1500 mg | >6 (in most patients) | 2.7 - 4.9 | [1] |

| 3000 mg | >6 (in 95% of patients) | 2.1 - 15.7 | [1] |

Note on Kinetic Parameters: While the EC50 values in cell-based assays are available, specific kinetic parameters such as the Michaelis constant (Km) and the inhibitor constant (Ki) for the interaction of R1479-TP with Dengue virus RdRp have not been extensively published. Determining these values through in vitro polymerase assays, as detailed in the protocols below, would be a valuable contribution to the field. One study on the Dengue virus polymerase reported a Km of 275 ± 52 µM for the natural substrate GTP.[8][9]

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound and its metabolites to study viral polymerase activity.

4.1. Protocol 1: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of R1479-TP on the enzymatic activity of a purified viral RdRp.

Materials:

-

Purified recombinant viral RdRp (e.g., DENV NS5)

-

RNA template with a 3' overhang

-

Fluorescently or radioactively labeled primer complementary to the 3' end of the template

-

Natural ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

-

R1479-triphosphate (R1479-TP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Stop solution (e.g., 50 mM EDTA)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Phosphorimager or fluorescence scanner

Methodology:

-

Prepare the RdRp reaction mix: In a microcentrifuge tube, combine the purified RdRp, RNA template, and labeled primer in the reaction buffer.

-

Pre-incubate: Incubate the mixture at the optimal temperature for the polymerase (e.g., 30-37°C) for 15 minutes to allow the enzyme to bind to the template-primer duplex.

-

Initiate the reaction: Start the polymerization reaction by adding a mixture of rNTPs and varying concentrations of R1479-TP.

-

Incubate: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at the optimal temperature.

-

Terminate the reaction: Stop the reaction by adding the stop solution.

-

Analyze the products: Denature the RNA products and separate them by size using denaturing PAGE.

-

Visualize and quantify: Visualize the labeled RNA products using a phosphorimager or fluorescence scanner. The amount of full-length product will be inversely proportional to the inhibitory activity of R1479-TP.

-

Data analysis: Calculate the IC50 value of R1479-TP by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4.2. Protocol 2: Dengue Virus Replicon Assay

This cell-based assay measures the effect of this compound on viral RNA replication in a cellular context, bypassing the need for infectious virus.

Materials:

-

Mammalian cell line permissive to Dengue virus replication (e.g., BHK-21, Huh-7)

-

Dengue virus replicon plasmid encoding a reporter gene (e.g., Luciferase or GFP)

-